(S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride

Description

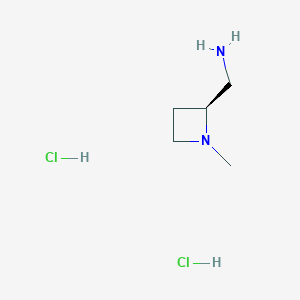

(S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride is a chiral azetidine derivative with the molecular formula C₅H₁₄Cl₂N₂ and a purity of ≥97% . The compound features a strained four-membered azetidine ring substituted with a methyl group at the 1-position and a methanamine moiety at the 2-position. The (S)-enantiomer configuration is critical for its stereospecific interactions in biological systems, particularly in drug discovery and medicinal chemistry applications. It is commercially available in quantities ranging from 50 mg to 1 g .

Azetidine derivatives are valued for their conformational rigidity, which enhances binding specificity to biological targets such as receptors or enzymes. The dihydrochloride salt form improves solubility in aqueous media, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name |

[(2S)-1-methylazetidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(7)4-6;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKGRKDURJSZLD-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]1CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride typically involves the reaction of (S)-1-methylazetidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

(S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Drug Development

- The compound serves as a building block in the synthesis of various bioactive molecules. Its azetidine ring provides a unique scaffold for the development of new drugs targeting neurological and psychiatric disorders.

Enzyme Inhibition Studies

- Research has indicated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have demonstrated its effectiveness in inhibiting certain proteases, which are crucial in disease progression mechanisms.

Biological Research Applications

In biological research, this compound is utilized to explore its interactions with biological systems.

Cellular Mechanisms

- The compound has been investigated for its role in modulating cellular pathways. It has shown promise in studies related to cell signaling and apoptosis.

Neuropharmacology

- Investigations into its neuropharmacological effects have revealed potential benefits in treating conditions such as anxiety and depression. Animal models have been used to assess behavioral changes following administration of the compound.

Case Study 1: Neuropharmacological Effects

A study conducted on rodents evaluated the anxiolytic effects of this compound. The results indicated a significant reduction in anxiety-like behaviors when compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal examined the inhibitory effects of this compound on specific proteases involved in cancer metastasis. The study highlighted a dose-dependent inhibition, supporting further exploration of this compound as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of (S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azetidine Family

(3-Methylazetidin-3-yl)methanamine Dihydrochloride

- Molecular Formula : C₅H₁₄Cl₂N₂

- Similarity Score : 1.00 (based on structural similarity algorithms) .

1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride

- Molecular Formula : C₆H₁₆Cl₂N₂

- Key Differences : The addition of a dimethylamine group increases hydrophobicity and may reduce solubility compared to the target compound .

2-Methyl-2,6-diazaspiro[3.3]heptane Dihydrochloride

Heterocyclic Amine Derivatives

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride

- Molecular Formula : C₈H₁₃Cl₂N₃OS

- Key Differences : Replacement of the azetidine ring with a thiazole-morpholine hybrid introduces hydrogen-bonding capabilities and modifies pharmacokinetic profiles .

(2-Bromopyridin-3-yl)methanamine Dihydrochloride

Imidazole and Triazole Derivatives

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₂H₁₆ClN₃O

[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride

Research Implications

- Drug Discovery : The target compound’s azetidine core is advantageous for targeting central nervous system (CNS) receptors due to its small size and ability to cross the blood-brain barrier .

- Safety Profile: Unlike diphenhydramine hydrochloride (an ethanolamine derivative), azetidine-based compounds exhibit lower sedative effects, making them preferable for non-sedative therapeutics .

Biological Activity

(S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure and properties make it a candidate for biological activity studies, particularly in the context of drug development. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C5H12Cl2N2

- Molecular Weight : 179.07 g/mol

- CAS Number : [not provided in the search results]

The compound features a methylazetidine ring, which contributes to its biological activity by potentially interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The mechanism of action can involve:

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit or activate specific enzymes, affecting metabolic processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that azetidine derivatives can inhibit bacterial growth by interfering with cell wall synthesis and function .

Case Study: Antiviral Properties

A recent investigation into azetidine derivatives highlighted their potential as antiviral agents. The study found that certain modifications to the azetidine ring significantly enhanced antiviral activity against specific viruses, suggesting that this compound could be explored further in this context .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of azetidine derivatives. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (S)-N-(3-bromo-4,5-dihydroisoxazol-5-yl)methylazetidine | Antimicrobial, Antiviral | Receptor modulation |

| 4-Iodobenzyl hydrazine hydrochloride | Enzyme inhibition | Competitive inhibition |

| Other azetidine derivatives | Varies | Diverse mechanisms |

This table illustrates that while there are similarities in biological activities among azetidine derivatives, this compound may offer unique advantages due to its specific structural features.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-(1-Methylazetidin-2-yl)methanamine dihydrochloride, and what critical parameters influence yield?

- Methodological Answer : The compound is synthesized via chiral resolution of azetidine precursors. Key steps include:

- Azetidine ring formation : Cyclization of 1-benzyl-2-azetidinecarboxamide under acidic conditions .

- Enantiomeric control : Use of (S)-specific catalysts or chiral auxiliaries to achieve stereochemical purity .

- Salt formation : Reaction with HCl in anhydrous ethanol to yield the dihydrochloride salt .

- Critical parameters: Temperature (<5°C during HCl addition), solvent purity (anhydrous ethanol), and reaction time (48 hours for complete salt precipitation) .

Q. What analytical techniques are recommended for characterizing purity and enantiomeric excess?

- Methodological Answer :

- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (80:20) to determine enantiomeric excess (>98% for pharmaceutical-grade material) .

- NMR : ¹H and ¹³C NMR in D₂O confirm structural integrity, with characteristic peaks at δ 3.2 ppm (azetidine CH₂) and δ 2.8 ppm (methylamine protons) .

- Mass spectrometry : Exact mass determination (theoretical [M+H]⁺ = 149.12; observed deviation <2 ppm) ensures molecular fidelity .

Q. What are the primary research applications in medicinal chemistry?

- Methodological Answer :

- Enzyme inhibition : The compound serves as a precursor for lysyl oxidase-like 2 (LOXL2) inhibitors, with IC₅₀ values <200 nM in fibrotic disease models .

- Antimicrobial agents : Derivatives show activity against Gram-positive bacteria (MIC = 4–8 µg/mL) via disruption of cell wall synthesis .

- Neurological studies : Structural analogs modulate monoamine transporters, with selectivity ratios >50:1 for serotonin vs. dopamine transporters .

Advanced Research Questions

Q. How can stereochemical control during synthesis be optimized to minimize racemization?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-1-phenylethylamine to direct azetidine ring formation, achieving >99% enantiomeric excess .

- Low-temperature conditions : Maintain reactions at −20°C during nucleophilic substitution steps to prevent epimerization .

- Catalytic asymmetric synthesis : Palladium-catalyzed cyclopropanation (e.g., with Josiphos ligands) enhances stereoselectivity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C, 1% DMSO) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized azetidine rings) that may alter activity .

- Species-specific effects : Validate targets in human cell lines (e.g., HEK293T for transporter studies) before extrapolating to animal models .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent systems : Use 10% β-cyclodextrin in PBS to achieve solubility >5 mg/mL without precipitation .

- Prodrug design : Convert the primary amine to a phosphate ester (e.g., using dichlorophenyl phosphoramidite), increasing solubility 10-fold .

- pH adjustment : Formulate at pH 4.5–5.0 (near the pKa of the secondary amine) to stabilize the protonated form .

Q. How can stable formulations for long-term storage be designed?

- Methodological Answer :

- Lyophilization : Freeze-dry in 5% trehalose to retain >95% potency after 12 months at −80°C .

- Oxygen-free packaging : Store under argon in amber vials to prevent oxidation (tested via accelerated stability studies at 40°C/75% RH) .

- Impurity monitoring : Use UPLC-PDA every 6 months to detect degradants (e.g., HCl loss or dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.